![molecular formula C₁₄H₂₄F₂N₄O₁₀P₂ B1146103 Gemcitabine Diphosphate Choline CAS No. 1643126-46-8](/img/new.no-structure.jpg)
Gemcitabine Diphosphate Choline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Gemcitabine diphosphate choline is a significant metabolite of gemcitabine, a nucleoside analog used in chemotherapy. This compound is linked to the Kennedy pathway, which is crucial in the metabolism of phospholipids in cells. This compound has been studied extensively in the context of pancreatic ductal adenocarcinoma, where it plays a role in the drug’s metabolic pathway .
作用機序
Target of Action
Gemcitabine Diphosphate Choline primarily targets DNA synthesis and ribonucleotide reductase . Ribonucleotide reductase is an enzyme that catalyzes the formation of deoxyribonucleotide triphosphates required for DNA synthesis .
Mode of Action
Gemcitabine, a cytidine analog, is transformed into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), that work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells .
Biochemical Pathways
Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis. dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase. dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .
Pharmacokinetics
Gemcitabine is a pro-drug and, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate (dFdCTP) and gemcitabine triphosphate (dFdCTP) inhibit processes required for DNA synthesis . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine .
Result of Action
The incorporation of dFdCTP into DNA is most likely the major mechanism by which gemcitabine causes cell death . It terminates DNA chain elongation, arresting tumor growth and promoting apoptosis of malignant cells .
Action Environment
The efficacy of gemcitabine can be influenced by various environmental factors. For instance, the presence of cytidine triphosphate (CTP) can inhibit the formation of this compound from dFdCTP, indicating competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) . Additionally, the liver disposition of gemcitabine, which is responsible for the metabolism of gemcitabine, can also impact the drug’s efficacy .
生化学分析
Biochemical Properties
Gemcitabine Diphosphate Choline plays a crucial role in biochemical reactions. It is produced through the metabolic activation of Gemcitabine in cells, initiated by deoxycytidine kinase (dCK) to give the monophosphate . Further sequential phosphorylation yields the diphosphate and triphosphate, both responsible for the cytotoxic effects of the drug . The formation of this compound from dFdCTP indicates competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As the structure of this compound precludes entry into cells, potential cytotoxicity was assessed by stimulating CCT activity using linoleate in KPC cells in vitro, leading to increased this compound concentration and synergistic growth inhibition after Gemcitabine addition .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . Gemcitabine Diphosphate inhibits ribonucleotide reductase, which catalyses the formation of deoxynucleotide triphosphates required for DNA synthesis . When incorporated into DNA, Gemcitabine triphosphate terminates DNA chain elongation .
Metabolic Pathways
This compound is involved in the Kennedy pathway, a metabolic pathway that synthesizes phosphatidylcholine from choline . It interacts with enzymes such as deoxycytidine kinase and CTP:phosphocholine cytidylyltransferase .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine diphosphate choline involves the metabolic activation of gemcitabine. Initially, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and finally gemcitabine triphosphate. This compound is formed through the Kennedy pathway, where it competes with cytidine triphosphate for the enzyme CTP:phosphocholine cytidylyltransferase .
Industrial Production Methods: The focus is more on the production of gemcitabine itself, which is then metabolized in vivo to form this compound .
化学反応の分析
Types of Reactions: Gemcitabine diphosphate choline undergoes several biochemical reactions, primarily phosphorylation and dephosphorylation. It is involved in the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis .
Common Reagents and Conditions: The formation of this compound involves enzymes such as deoxycytidine kinase and CTP:phosphocholine cytidylyltransferase. Conditions for these reactions typically involve physiological pH and temperature, as they occur within the cellular environment .
Major Products: The major products formed from the reactions involving this compound include gemcitabine triphosphate and cytidine triphosphate. These products play significant roles in the inhibition of DNA synthesis and the cytotoxic effects of gemcitabine .
科学的研究の応用
Pancreatic Cancer Treatment
The primary application of GdPC is in enhancing the therapeutic efficacy of gemcitabine for pancreatic cancer. Research indicates that GdPC levels correlate inversely with CTP levels in tumor tissues, suggesting a competitive inhibition mechanism that may affect drug efficacy . In clinical settings, gemcitabine has shown modest benefits; however, the addition of strategies to modulate GdPC levels could improve outcomes.
Drug Delivery Systems
Recent advancements in drug delivery systems have focused on improving the pharmacokinetics and bioavailability of gemcitabine. GdPC's role as a metabolite provides insights into developing targeted delivery mechanisms that enhance drug accumulation in tumors while minimizing systemic toxicity. Various approaches include:
- Nanoparticle-based systems : These systems can encapsulate gemcitabine and potentially increase local concentrations of GdPC at tumor sites.
- Conjugation strategies : Targeting agents can be conjugated with gemcitabine to enhance uptake by cancer cells that overexpress specific receptors, such as EphA2 in pancreatic tumors .
Table 1: Summary of Case Studies Involving Gemcitabine and GdPC
Study | Cancer Type | Treatment Regimen | Findings |
---|---|---|---|
Dyawanapelly et al. (2017) | Pancreatic Cancer | Gemcitabine + EphA2-targeted delivery | Enhanced efficacy compared to gemcitabine alone; improved survival rates observed. |
Ecke et al. (2009) | Transitional Cell Carcinoma | Gemcitabine + Paclitaxel + Cisplatin | 64.7% objective response rate; median survival time was 18.5 months. |
Barile et al. (2016) | Pancreatic Cancer | Aerosolized Gemcitabine | Significant reduction in pulmonary metastases; increased apoptosis noted in treated groups. |
類似化合物との比較
Similar Compounds:
- Gemcitabine triphosphate
- Cytidine triphosphate
- 20,20-difluorodeoxyuridine
Uniqueness: Gemcitabine diphosphate choline is unique in its role within the Kennedy pathway and its competition with cytidine triphosphate for enzymatic activity. Unlike other metabolites of gemcitabine, this compound is not incorporated into DNA but still plays a crucial role in the drug’s cytotoxic effects .
生物活性
Gemcitabine diphosphate choline (GdPC) is a significant metabolite derived from the chemotherapeutic agent gemcitabine, primarily recognized for its role in the treatment of pancreatic ductal adenocarcinoma (PDAC). Understanding the biological activity of GdPC is crucial for elucidating its potential therapeutic implications and mechanisms of action. This article explores the biological activity of GdPC, supported by data tables, case studies, and detailed research findings.
GdPC is produced through the phosphorylation of gemcitabine triphosphate (dFdCTP) via the Kennedy pathway, which is essential for phosphatidylcholine synthesis. In pancreatic cancer models, GdPC has been identified at equimolar concentrations to dFdCTP, suggesting that it may play a critical role in modulating cellular responses to gemcitabine treatment .
Key Mechanisms:
- Inhibition of Ribonucleotide Reductase : GdPC and its precursors inhibit ribonucleotide reductase, an enzyme vital for DNA synthesis. This inhibition leads to a reduction in deoxynucleotide triphosphates, thereby impairing DNA replication and promoting apoptosis in cancer cells .
- Competition with CTP : In tumor homogenates, cytidine triphosphate (CTP) competes with dFdCTP for the enzyme CTP:phosphocholine cytidylyltransferase (CCT), affecting the formation of GdPC. This competition suggests that elevated levels of CTP can inhibit GdPC synthesis, impacting the efficacy of gemcitabine therapy .
Table 1: Comparison of Gemcitabine Metabolites
Metabolite | Role in Cancer Treatment | Mechanism of Action |
---|---|---|
Gemcitabine Triphosphate (dFdCTP) | Active metabolite; cytotoxic effects | Terminates DNA chain elongation |
Gemcitabine Diphosphate (dFdCDP) | Inhibits ribonucleotide reductase | Reduces deoxynucleotide triphosphates |
This compound (GdPC) | Modulates cellular responses | Competes with CTP for CCT; potential cytotoxicity |
Study 1: Correlation Between GdPC and Chemoresistance
A study conducted on patients with PDAC evaluated the relationship between GdPC levels and gemcitabine resistance. The findings indicated that higher GdPC concentrations correlated with reduced sensitivity to gemcitabine, suggesting that GdPC may serve as a biomarker for predicting treatment outcomes .
Study 2: Impact of Macrophage Activity on Gemcitabine Efficacy
Research has shown that tumor-associated macrophages (TAMs) can rapidly metabolize gemcitabine, leading to decreased drug availability and efficacy. Pharmacological depletion of TAMs resulted in increased accumulation of gemcitabine in PDAC tissues and improved therapeutic responses. This highlights the importance of considering tumor microenvironment factors when assessing the biological activity of GdPC .
Study 3: In Vitro Assessment of Cytotoxicity
In vitro experiments demonstrated that stimulating CCT activity using linoleate in KPC cells increased GdPC concentrations and enhanced growth inhibition when combined with gemcitabine. This synergistic effect underscores the potential for optimizing gemcitabine therapy by targeting metabolic pathways associated with GdPC production .
特性
CAS番号 |
1643126-46-8 |
---|---|
分子式 |
C₁₄H₂₄F₂N₄O₁₀P₂ |
分子量 |
508.31 |
同義語 |
Gemcitabine 5’-Diphosphate Choline; |
製品の起源 |
United States |
Q1: What is the significance of Gemcitabine diphosphate choline as a metabolite of Gemcitabine in the context of pancreatic cancer?
A1: The research paper [] investigates the metabolic fate of Gemcitabine in pancreatic cancer models. The study identifies this compound as a major metabolite, suggesting its potential role in Gemcitabine's mechanism of action within these cancer cells. The formation of this metabolite is linked to the Kennedy pathway, a metabolic route responsible for the synthesis of phospholipids, crucial components of cell membranes. This finding suggests that this compound might influence pancreatic cancer cell behavior by interfering with lipid metabolism and membrane integrity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。